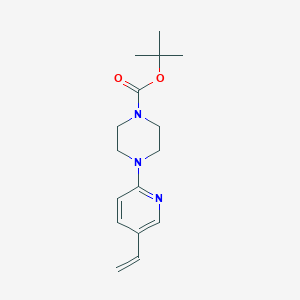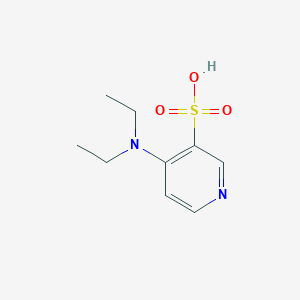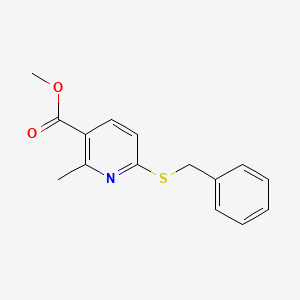
Methyl 6-(benzylthio)-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(benzylthio)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzylthio group attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzylthio)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with benzylthiol in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(benzylthio)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH) in aqueous solution
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Carboxylic acids
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 6-(benzylthio)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In terms of its potential therapeutic effects, it may interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-(phenylthio)-2-methylnicotinate
- Methyl 6-(methylthio)-2-methylnicotinate
- Methyl 6-(ethylthio)-2-methylnicotinate
Uniqueness
Methyl 6-(benzylthio)-2-methylnicotinate is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H15NO2S |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
methyl 6-benzylsulfanyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2S/c1-11-13(15(17)18-2)8-9-14(16-11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Clave InChI |
CCPQOBNNNWZALD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
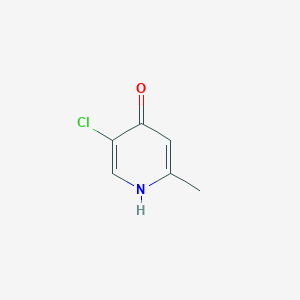
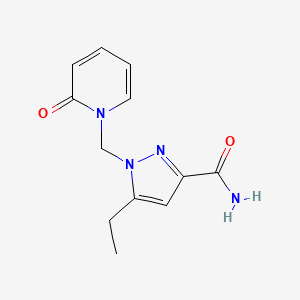

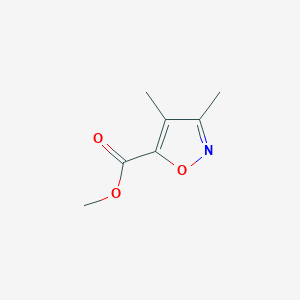
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)


